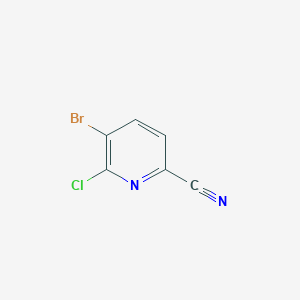
4-(4-Bromophenyl)thiomorpholine
Overview
Description
- It is also known by its IUPAC name: 4-[(4-Bromophenyl)sulfonyl]thiomorpholine .
- The compound consists of a thiomorpholine ring (a six-membered heterocycle containing one sulfur atom) with a 4-bromophenyl group attached to it.
4-(4-Bromophenyl)thiomorpholine: is a chemical compound with the molecular formula .
Preparation Methods
- One synthetic route involves a nucleophilic aromatic substitution reaction between 4-fluoronitrobenzene and thiomorpholine .
- Another method combines N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloracetamide with various substituted anilines .
- The reaction conditions and detailed procedures for these methods can be found in research papers .
Chemical Reactions Analysis
- The compound can undergo various reactions, including oxidation, reduction, and substitution.
- Common reagents used in these reactions include boron reagents (such as boronic acids) for Suzuki–Miyaura coupling reactions .
- The major products formed depend on the specific reaction conditions and starting materials.
Scientific Research Applications
4-(4-Bromophenyl)thiomorpholine:
Mechanism of Action
- The exact mechanism by which this compound exerts its effects depends on its specific application.
- It may interact with molecular targets or pathways relevant to its intended use.
Comparison with Similar Compounds
- While I couldn’t find direct comparisons, it’s essential to note that each compound has unique properties and applications.
- Similar compounds may include other thiomorpholines or brominated aromatic derivatives.
Properties
IUPAC Name |
4-(4-bromophenyl)thiomorpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNS/c11-9-1-3-10(4-2-9)12-5-7-13-8-6-12/h1-4H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMSIAAFKDDBYSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80848240 | |
| Record name | 4-(4-Bromophenyl)thiomorpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80848240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90254-20-9 | |
| Record name | 4-(4-Bromophenyl)thiomorpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80848240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

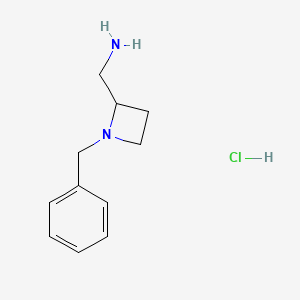
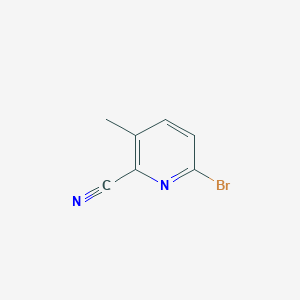

![1-(7-Chloro-1H-pyrrolo[3,2-b]pyridin-3-yl)ethanone](/img/structure/B1375816.png)
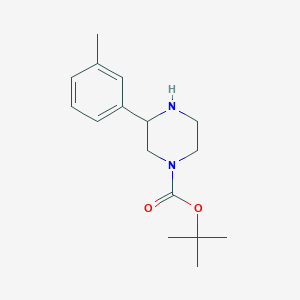

![Octahydro-2H-pyrano[3,2-c]pyridine hydrochloride](/img/structure/B1375822.png)

![3-Bromo-4,6-difluoropyrazolo[1,5-A]pyridine](/img/structure/B1375824.png)
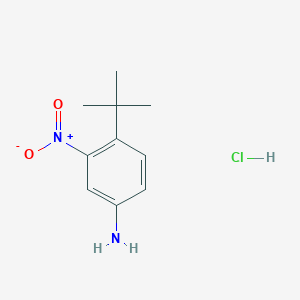
![2,3,6,7-Tetramethylpyrazolo[1,5-a]pyrimidin-5-amine](/img/structure/B1375826.png)

